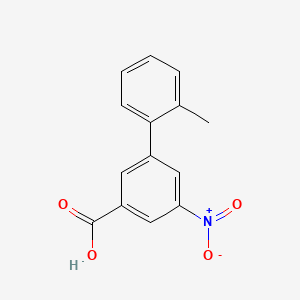

3-(2-Methylphenyl)-5-nitrobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-methylphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUAMAPZYQSOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688597 | |

| Record name | 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-79-7 | |

| Record name | 2'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Methylphenyl)-5-nitrobenzoic acid properties

An In-depth Technical Guide to 3-(2-Methylphenyl)-5-nitrobenzoic Acid: Properties, Synthesis, and Potential Applications

Executive Summary: 3-(2-Methylphenyl)-5-nitrobenzoic acid is a niche biaryl carboxylic acid whose properties are not extensively documented in publicly available literature. This guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in this molecule. By leveraging established chemical principles and data from analogous structures, this document provides a comprehensive overview of its predicted physicochemical properties, a robust and detailed synthetic protocol, proposed methods for analytical characterization, and a discussion of its potential applications in medicinal chemistry and materials science. The methodologies are presented with a focus on experimental causality and self-validation, providing a practical framework for initiating research on this and similar novel chemical entities.

Introduction and Scientific Rationale

3-(2-Methylphenyl)-5-nitrobenzoic acid, with CAS Number 1261952-79-3, is a multi-functional organic compound. Its structure is characterized by three key motifs: a biphenyl scaffold, a carboxylic acid group, and a nitro group. Each of these components imparts distinct chemical characteristics and potential functionalities that are highly relevant in modern chemical and pharmaceutical research.

-

Biphenyl Core: The biaryl structure provides a rigid, three-dimensional framework that is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets. The 2-methyl substitution introduces steric hindrance, influencing the dihedral angle between the two phenyl rings and potentially modulating binding affinity and selectivity.

-

Carboxylic Acid Group: This functional group serves as a critical interaction point (a hydrogen bond donor and acceptor) and significantly influences the molecule's acidity (pKa) and solubility.

-

Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1][2] It also serves as a versatile synthetic handle, readily reducible to an amine group, which opens extensive possibilities for further derivatization and the synthesis of compound libraries. Furthermore, nitroaromatic compounds are themselves a class of molecules with a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[3]

This guide provides a predictive analysis and a practical starting point for the synthesis and investigation of this compound.

Physicochemical and Structural Properties

Precise experimental data for 3-(2-Methylphenyl)-5-nitrobenzoic acid is scarce. However, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs.

Compound Identification

| Property | Value |

| IUPAC Name | 3-(2-Methylphenyl)-5-nitrobenzoic acid |

| CAS Number | 1261952-79-3 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| Canonical SMILES | CC1=CC=CC=C1C2=CC(=CC(=C2)[O-])C(=O)O |

Predicted Physicochemical Data

| Property | Predicted Value | Rationale and Comparative Insights |

| Physical Form | Off-white to yellow solid | Analogous nitroaromatic acids, such as 3-nitrobenzoic acid, are typically off-white or light-yellow crystalline solids.[1] |

| Melting Point | 170-190 °C | Higher than 3-nitrobenzoic acid (139-141 °C) due to increased molecular weight and potential for more efficient crystal packing from the biphenyl structure.[1] For comparison, 3-methyl-5-nitrobenzoic acid melts at 171-172 °C.[4][5] |

| pKa | ~3.3 - 3.5 | The electron-withdrawing nitro group makes the carboxylic acid significantly more acidic than benzoic acid (pKa ~4.2). The value is expected to be similar to that of 3-nitrobenzoic acid (pKa ~3.47).[2] |

| LogP | ~2.5 - 3.0 | The addition of the tolyl group increases lipophilicity compared to 3-nitrobenzoic acid. The partition coefficient for 2-chloro-5-nitrobenzoic acid is given as a log Pow of 2.03, suggesting our target compound will be slightly more lipophilic.[6] |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, methanol, and acetone. Sparingly soluble in water. | Similar to other nitrobenzoic acids, solubility in water is expected to be low but will increase in basic aqueous solutions upon deprotonation of the carboxylic acid.[1] |

Proposed Synthetic Strategy and Experimental Protocol

The most logical and efficient route to synthesize 3-(2-Methylphenyl)-5-nitrobenzoic acid is via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high functional group tolerance, excellent yields, and commercially available starting materials.

Synthetic Workflow Diagram

The proposed synthesis involves the coupling of a halogenated nitrobenzoic acid with an appropriate boronic acid.

Sources

A Technical Guide to the Synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic Acid

Introduction

3-(2-Methylphenyl)-5-nitrobenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a sterically hindered biaryl linkage—makes it a versatile scaffold for the synthesis of complex molecular architectures. Biaryl structures are central to many top-selling pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic acid, tailored for researchers and professionals in organic synthesis and drug development. We will focus on a modern and robust strategy centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency and functional group tolerance in constructing C-C bonds.[2]

Strategic Approach: Retrosynthetic Analysis

The most logical and efficient approach to constructing the target molecule involves forming the carbon-carbon bond between the two aromatic rings as the key strategic step. The Suzuki-Miyaura cross-coupling reaction is ideally suited for this transformation.[3][4] This leads to a retrosynthetic disconnection between the benzoic acid ring and the 2-methylphenyl (o-tolyl) group, identifying two key precursors: a halogenated 5-nitrobenzoic acid derivative and a corresponding organoboron reagent.

Caption: Bromination of 3-nitrobenzoic acid.

Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzoic Acid

This protocol is adapted from established procedures for the bromination of nitrobenzoic acids. [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoic acid (5.0 g, 29.9 mmol) in concentrated sulfuric acid (50 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (6.35 g, 35.9 mmol, 1.2 eq) to the reaction mixture in portions, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and transfer the flask to a preheated oil bath at 65°C. Stir the mixture for 2 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing 500 g of crushed ice with stirring.

-

Isolation: The white solid product will precipitate. Allow the mixture to stir for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with copious amounts of ice-cold water until the washings are neutral to pH paper (to remove residual sulfuric acid). Dry the product under vacuum. The resulting 3-bromo-5-nitrobenzoic acid is typically of sufficient purity (yield ~95%) for the subsequent coupling step. [5]

Data Summary: Reagents for Precursor I Synthesis

| Compound | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 29.9 | 1.0 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 35.9 | 1.2 |

| Sulfuric Acid | H₂SO₄ | 98.08 | - | Solvent |

Part 2: Precursor II: 2-Methylphenylboronic Acid

2-Methylphenylboronic acid (also known as o-tolylboronic acid) is a cornerstone reagent for the Suzuki-Miyaura coupling. [6]It is stable, commercially available from numerous suppliers, and serves as the source of the 2-methylphenyl group in our target molecule.

Causality Behind Choice:

The boronic acid functional group is essential for the transmetalation step in the Suzuki catalytic cycle. It is relatively non-toxic, and the byproducts of its reaction are easily removed during work-up. Its commercial availability makes it a practical choice for routine synthesis. [7][8]

Properties of 2-Methylphenylboronic Acid

| Property | Value |

| CAS Number | 16419-60-6 |

| Molecular Formula | C₇H₉BO₂ |

| Molar Mass | 135.96 g/mol |

| Appearance | Odorless white to off-white solid |

| Melting Point | 164-165°C |

| Stability | Stable at room temperature in closed containers |

Source:[6]

Part 3: The Core Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. [2]This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. [7]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-nitrobenzoic acid) to form a Pd(II) complex.

-

Transmetalation: The organoboron compound (2-methylphenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on standard procedures for the synthesis of biaryl carboxylic acids. [3][9]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromo-5-nitrobenzoic acid (2.46 g, 10 mmol), 2-methylphenylboronic acid (1.63 g, 12 mmol, 1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).

-

Solvent and Base Addition: Add a solvent mixture, for example, toluene (50 mL) and ethanol (10 mL). Then, add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (20 mL).

-

Reaction: Heat the biphasic mixture to reflux (typically 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent like ethyl acetate (2 x 30 mL).

-

Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product is then acidified. Dissolve the crude solid in a suitable solvent (e.g., ethyl acetate) and wash with 1M HCl. The organic layer is then dried and concentrated. The final product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure 3-(2-methylphenyl)-5-nitrobenzoic acid.

Data Summary: Reagents for Suzuki-Miyaura Coupling

| Compound | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | 10 | 1.0 |

| 2-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 12 | 1.2 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.5 | 0.05 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 40 | 4.0 |

Conclusion

The synthesis of 3-(2-methylphenyl)-5-nitrobenzoic acid is efficiently achieved through a modern synthetic strategy employing a Suzuki-Miyaura cross-coupling reaction. This approach is characterized by its high efficiency, substrate tolerance, and the use of readily accessible precursors. The detailed protocols provided for the synthesis of the 3-bromo-5-nitrobenzoic acid intermediate and the final coupling step constitute a reliable and reproducible pathway for obtaining this valuable chemical building block. This guide serves as a practical resource, grounded in established chemical principles, for scientists engaged in the fields of organic synthesis and pharmaceutical development.

References

- Benchchem. (n.d.). 3-Amino-5-(2-methylphenyl)benzoic acid | 1261978-56-6.

- Guidechem. (n.d.). How to Prepare Methyl 3-bromo-5-nitrobenzoate?.

- ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters.

- ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

- ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters.

- PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience.

- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

- Home Sunshine Pharma. (n.d.). 2-Methylphenylboronic Acid CAS 16419-60-6.

- J&K Scientific LLC. (n.d.). 2-Methylphenylboronic acid | 16419-60-6.

- Chem-Impex. (n.d.). 2-Methylphenylboronic acid.

Sources

- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. 2-Methylphenylboronic Acid CAS 16419-60-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(2-Methylphenyl)-5-nitrobenzoic acid (CAS No. 1261952-79-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methylphenyl)-5-nitrobenzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The document details a probable synthetic route for this compound via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1] A thorough characterization protocol, including expected spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), is outlined to ensure the identity and purity of the synthesized compound. Furthermore, this guide explores the potential applications of this class of molecules, particularly as building blocks for novel therapeutic agents, drawing on the known pharmacological importance of biphenyl carboxylic acid scaffolds.[2][3]

Introduction

3-(2-Methylphenyl)-5-nitrobenzoic acid (CAS No. 1261952-79-7) is a substituted aromatic carboxylic acid featuring a biphenyl core structure. This structural motif is of significant interest in drug discovery and materials science due to its prevalence in a wide range of biologically active molecules and functional materials.[2][4] The presence of a carboxylic acid, a nitro group, and a sterically demanding ortho-methylphenyl group imparts a unique combination of electronic and conformational properties to the molecule. These features make it a valuable intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications, including but not limited to anti-inflammatory, antimicrobial, and anticancer agents.[2][3]

This guide will provide a detailed, scientifically-grounded framework for the synthesis, purification, and characterization of 3-(2-Methylphenyl)-5-nitrobenzoic acid. It is designed to equip researchers and drug development professionals with the necessary technical insights to confidently work with this compound and explore its potential in their respective fields.

Physicochemical Properties

A summary of the key physicochemical properties for 3-(2-Methylphenyl)-5-nitrobenzoic acid is presented in the table below.

| Property | Value |

| CAS Number | 1261952-79-7 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| Appearance | Expected to be an off-white to yellowish solid |

| Purity | Commercially available at ≥97% |

Synthesis and Purification

The most logical and efficient synthetic route to 3-(2-Methylphenyl)-5-nitrobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1] In this case, the coupling would occur between 3-bromo-5-nitrobenzoic acid and 2-methylphenylboronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the palladium catalyst, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the biphenyl product and regenerate the catalyst.

Caption: Proposed synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Theoretical)

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates and should be optimized for specific laboratory conditions.[1]

Materials:

-

3-Bromo-5-nitrobenzoic acid

-

2-Methylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent system (e.g., a mixture of toluene and water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (1.0 equivalent), 2-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

-

Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure 3-(2-Methylphenyl)-5-nitrobenzoic acid.

-

Purification Workflow

Caption: General workflow for the purification of the target compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-(2-Methylphenyl)-5-nitrobenzoic acid. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

-

A singlet for the methyl group protons around δ 2.2-2.4 ppm.

-

A complex multiplet pattern for the aromatic protons in the region of δ 7.2-8.5 ppm.

-

A broad singlet for the carboxylic acid proton at δ > 13 ppm.

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

A signal for the methyl carbon around δ 20-22 ppm.

-

Multiple signals in the aromatic region (δ 120-150 ppm).

-

A signal for the carboxylic acid carbon around δ 165-170 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 | O-H stretch (Carboxylic Acid) |

| 1720-1680 | C=O stretch (Carboxylic Acid) |

| 1550-1475 | N-O asymmetric stretch (Nitro group) |

| 1350-1300 | N-O symmetric stretch (Nitro group) |

| ~1600, ~1450 | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 257.07

Potential Applications in Drug Discovery and Materials Science

Biphenyl carboxylic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities.[2][3] The structural features of 3-(2-Methylphenyl)-5-nitrobenzoic acid make it an attractive starting point for the synthesis of novel drug candidates.

-

Anti-inflammatory Agents: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Anticancer Agents: Numerous biphenyl derivatives have been investigated for their antiproliferative and antitumor activities.[2]

-

Antimicrobial Agents: The nitroaromatic moiety is a known pharmacophore in various antimicrobial compounds.

-

Building Block for Complex Molecules: The carboxylic acid group provides a handle for further chemical modifications, such as amidation or esterification, allowing for the construction of more complex and diverse molecular libraries for high-throughput screening.[8]

-

Materials Science: Biphenyl derivatives are utilized in the development of liquid crystals and fluorescent materials for organic light-emitting diodes (OLEDs).[3][4]

Caption: Potential application areas for 3-(2-Methylphenyl)-5-nitrobenzoic acid.

Safety and Handling

Based on safety data for structurally related compounds, 3-(2-Methylphenyl)-5-nitrobenzoic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

3-(2-Methylphenyl)-5-nitrobenzoic acid is a valuable chemical intermediate with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive, albeit theoretical, framework for its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The outlined purification and characterization protocols provide a solid foundation for obtaining and verifying this compound with high purity. The exploration of its potential applications underscores the importance of biphenyl carboxylic acid derivatives as a privileged scaffold in the development of novel functional molecules. Further research into the biological activities and material properties of derivatives of 3-(2-Methylphenyl)-5-nitrobenzoic acid is warranted and is expected to yield exciting new discoveries.

References

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. 2025.

- Supplementary Inform

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR

- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Benchchem.

- Biphenyls and their derivatives as synthetically and pharmacologically important arom

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. 2023.

- 3-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 22168584. PubChem.

- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. StackExchange. 2017.

- Organic Synthesis with p-Nitrobenzoic Acid: A Key Intermedi

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. 3-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3-(2-Methylphenyl)-5-nitrobenzoic acid

This guide provides a comprehensive technical overview of 3-(2-Methylphenyl)-5-nitrobenzoic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to predict its properties, molecular structure, and potential synthetic pathways. This approach, grounded in established chemical principles, offers a robust framework for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

3-(2-Methylphenyl)-5-nitrobenzoic acid belongs to the class of nitrobenzoic acids, which are derivatives of benzoic acid containing a nitro group. The structure is further characterized by the presence of a 2-methylphenyl (o-tolyl) group attached to the 3-position of the benzoic acid ring. This substitution pattern results in a non-planar biphenyl core, which can influence the molecule's physical, chemical, and biological properties.

Key Identifiers (Predicted and Inferred):

| Identifier | Value | Source |

| IUPAC Name | 3-(2-Methylphenyl)-5-nitrobenzoic acid | - |

| CAS Number | 1261952-79-7 | [1] |

| Molecular Formula | C₁₄H₁₁NO₄ | Calculated |

| Molecular Weight | 257.24 g/mol | Calculated |

| Canonical SMILES | CC1=CC=CC=C1C2=CC(=CC(=C2)C(=O)O)[O-] | Predicted |

| InChI | InChI=1S/C14H11NO4/c1-9-5-3-2-4-10(9)11-7-12(14(17)18)8-13(6-11)15(19)20/h2-8H,1H3,(H,17,18) | Predicted |

| InChIKey | Predicted based on structure | Predicted |

Elucidation of Molecular Structure

The molecular structure of 3-(2-Methylphenyl)-5-nitrobenzoic acid is defined by a benzoic acid core substituted with a nitro group at the 5-position and a 2-methylphenyl group at the 3-position.

Core Structural Features

-

Benzoic Acid Moiety : The carboxylic acid group is an electron-withdrawing group that directs incoming electrophiles to the meta position.

-

Nitro Group : The nitro group is a strong electron-withdrawing group, which further deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid. For comparison, the pKa of 3-nitrobenzoic acid is approximately 3.47, making it about ten times more acidic than benzoic acid.[2]

-

2-Methylphenyl Group : The methyl group is an electron-donating group. The steric hindrance caused by the ortho-methyl group on the phenyl ring will likely force a twisted conformation between the two aromatic rings.

Predicted Spectroscopic Data

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The aromatic region will likely be complex due to the substitution pattern.

-

¹³C NMR : The carbon NMR spectrum will display signals for the carboxylic carbon, the carbon atoms of the two aromatic rings, and the methyl carbon.

-

IR Spectroscopy : The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Proposed Synthetic Pathways

The synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic acid is not widely documented. However, a plausible synthetic route can be designed based on well-established organic reactions, primarily the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the bond between the two phenyl rings, suggesting a cross-coupling reaction as the key step.

Caption: Retrosynthetic analysis for 3-(2-Methylphenyl)-5-nitrobenzoic acid.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-Bromo-5-nitrobenzoic acid (Starting Material)

This starting material can be synthesized from 3-bromobenzoic acid via nitration.

-

Cool concentrated sulfuric acid to 0°C.

-

Slowly add 3-bromobenzoic acid while maintaining the temperature below 5°C.

-

Add a pre-cooled nitrating mixture (concentrated sulfuric acid and concentrated nitric acid) dropwise, keeping the temperature below 5°C.

-

After the addition is complete, stir the mixture for an additional 10-15 minutes.

-

Pour the reaction mixture over an ice/water slurry to precipitate the product.

-

Collect the 3-bromo-5-nitrobenzoic acid by filtration.

Step 2: Suzuki-Miyaura Cross-Coupling

This reaction will couple 3-bromo-5-nitrobenzoic acid with 2-methylphenylboronic acid.

-

In a reaction vessel, combine 3-bromo-5-nitrobenzoic acid, 2-methylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Acidify the aqueous layer to precipitate the crude product.

-

Purify the crude 3-(2-Methylphenyl)-5-nitrobenzoic acid by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 3-(2-Methylphenyl)-5-nitrobenzoic acid.

Potential Applications and Research Directions

While specific applications for 3-(2-Methylphenyl)-5-nitrobenzoic acid are not yet established, its structural motifs suggest several areas of potential interest for researchers.

-

Medicinal Chemistry : The N-phenylanthranilic acid scaffold, a related structure, is a key component in many non-steroidal anti-inflammatory drugs (NSAIDs).[3] The subject molecule could serve as a building block for novel therapeutic agents. The nitro group can also be a precursor to an amino group, opening up further derivatization possibilities.

-

Materials Science : Biphenyl derivatives are often explored for their use in liquid crystals, polymers, and as ligands in catalysis. The non-planar nature of this molecule could lead to interesting material properties.

-

Synthetic Intermediate : This compound can be a valuable intermediate in the synthesis of more complex molecules. For instance, the reduction of the nitro group to an amine would provide a handle for further functionalization, such as in the synthesis of dyes or agrochemicals.[4]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(2-Methylphenyl)-5-nitrobenzoic acid and its precursors. Based on data for structurally similar compounds like 3-methyl-5-nitrobenzoic acid, the following hazards may be present:

-

Harmful if swallowed.[5]

-

Causes skin irritation.[5]

-

Causes serious eye irritation.[5]

-

May cause respiratory irritation.[5]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-(2-Methylphenyl)-5-nitrobenzoic acid is a compound with a unique molecular architecture that warrants further investigation. While direct experimental data is scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic pathway offers a practical route for its preparation, enabling further study of its properties and potential applications in various scientific fields. As research progresses, the full potential of this intriguing molecule will undoubtedly be unveiled.

References

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

-

PubChem. 3-Methyl-5-nitrobenzoic acid. [Link]

-

PrepChem.com. Synthesis of 3-methyl-5-nitrobenzoic acid. [Link]

-

Ataman Kimya. NITROBENZOIC ACID. [Link]

-

NIST WebBook. Benzoic acid, 3-nitro-. [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. [Link]

- Google Patents.

- Google Patents. Preparation method of 3-nitro-2-methylbenzoic acid.

-

PubChem. 2-Methyl-5-nitrobenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]

Sources

- 1. 3-(2-Methylphenyl)-5-nitrobenzoic acid 97% - CAS:1261952-79-7 - 如吉生物科技 [shruji.com]

- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Methylphenyl)-5-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methylphenyl)-5-nitrobenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. This document details the compound's chemical identity, including its IUPAC name, CAS number, and key physicochemical properties. A robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, this guide outlines standard methods for the characterization of the synthesized compound, including spectroscopic techniques. The potential applications of 3-(2-Methylphenyl)-5-nitrobenzoic acid and its structural analogs in drug discovery are explored, supported by authoritative literature. Safety and handling protocols are also addressed to ensure best practices in a laboratory setting.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Their unique three-dimensional arrangement and electronic properties allow for diverse interactions with biological targets. The introduction of a nitro group, as seen in 3-(2-Methylphenyl)-5-nitrobenzoic acid, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its biological activity or serving as a handle for further chemical modification. This guide aims to provide researchers and drug development professionals with a detailed understanding of 3-(2-Methylphenyl)-5-nitrobenzoic acid, from its synthesis to its potential therapeutic applications.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 3-(2-Methylphenyl)-5-nitrobenzoic acid

-

Synonyms: 3-(o-tolyl)-5-nitrobenzoic acid

-

CAS Number: 1261952-79-7[1]

-

Molecular Formula: C₁₄H₁₁NO₄[1]

-

Molecular Weight: 257.24 g/mol [1]

Table 1: Physicochemical Properties of 3-(2-Methylphenyl)-5-nitrobenzoic acid and Related Compounds

| Property | 3-(2-Methylphenyl)-5-nitrobenzoic acid | 3-Nitrobenzoic Acid | o-Toluic Acid |

| Molecular Weight | 257.24 g/mol [1] | 167.12 g/mol [2] | 136.15 g/mol |

| Melting Point | Data not available | 139-141 °C[3] | 103-105 °C |

| Appearance | Expected to be an off-white to yellowish solid | Off-white to yellowish-white crystals[3] | White crystals |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Soluble in acetone, chloroform, ethanol, and ether; slightly soluble in water[3] | Soluble in ethanol, ether, and chloroform; slightly soluble in water |

| pKa | Data not available | 3.47 (in water)[2] | 3.91 (in water) |

Synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic Acid via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high yields and functional group tolerance, making it ideal for the synthesis of complex molecules in drug discovery.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-nitrobenzoic acid) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (2-methylphenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

The choice of catalyst, base, and solvent is crucial for the success of the reaction, influencing reaction rate, yield, and purity of the product.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of biphenyl carboxylic acids.[5]

Materials:

-

3-Bromo-5-nitrobenzoic acid

-

2-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Hydrochloric acid (1M)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-nitrobenzoic acid (1 equivalent) and 2-methylphenylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-(2-Methylphenyl)-5-nitrobenzoic acid.

Workflow Diagram

Caption: Workflow for the synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic acid.

Characterization

Accurate characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are standard for the analysis of organic molecules.

Table 2: Predicted Spectroscopic Data for 3-(2-Methylphenyl)-5-nitrobenzoic acid

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.5 ppm), Carboxylic acid proton (broad singlet, >10 ppm), Methyl protons (singlet, ~2.3-2.5 ppm) |

| ¹³C NMR | Carbonyl carbon (~165-175 ppm), Aromatic carbons (~120-150 ppm), Methyl carbon (~20 ppm) |

| IR (Infrared) | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-O asymmetric stretch (~1530 cm⁻¹), N-O symmetric stretch (~1350 cm⁻¹)[4], Aromatic C-H and C=C stretches |

| Mass Spec (MS) | [M-H]⁻ ion at m/z 256.06 |

Applications in Drug Discovery

The unique structural features of 3-(2-Methylphenyl)-5-nitrobenzoic acid make it an attractive scaffold for the development of novel therapeutic agents.

Role as a Synthetic Intermediate

The carboxylic acid and nitro functionalities serve as versatile handles for further chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the nitro group can be reduced to an amine, which can then be further functionalized. This allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Potential Pharmacological Activities

Nitroaromatic compounds have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The biphenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The combination of these two pharmacophores in 3-(2-Methylphenyl)-5-nitrobenzoic acid suggests its potential as a lead compound for the development of new drugs targeting various diseases. For instance, derivatives of benzoic acid have shown promise as anticancer agents.[5]

Logical Pathway for Drug Discovery

Caption: A logical workflow for utilizing the title compound in drug discovery.

Safety and Handling

Nitrobenzoic acid derivatives should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow the appropriate first-aid measures as outlined in the material safety data sheet (MSDS).

General Precautions:

-

Store in a tightly sealed container in a cool, dry place.

-

Incompatible with strong oxidizing agents and strong bases.[3]

-

Dispose of waste according to institutional and local regulations.

Conclusion

3-(2-Methylphenyl)-5-nitrobenzoic acid is a valuable building block for organic synthesis and drug discovery. Its synthesis via the robust Suzuki-Miyaura cross-coupling reaction is well-established. The presence of versatile functional groups allows for the creation of diverse chemical libraries for the exploration of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to work with this compound, from its synthesis and characterization to its potential applications in the development of novel pharmaceuticals.

References

- Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry, 2013.

- PubChem Compound Summary for CID 22168584, 3-Methyl-5-nitrobenzoic acid.

- 3-Nitrobenzoic acid. ChemicalBook.

- PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid.

- 3-Nitrobenzoic acid. Wikipedia.

- Supplementary Inform

- Nitrobenzoic acids and deriv

- 3-(2-Methylphenyl)-5-nitrobenzoic acid. Shanghai Ruji Biotechnology Development Co., Ltd.

- Benzoic acid, 3-nitro-. NIST WebBook.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.

- What IR peaks are present in 3-nitrobenzoic acid? Chegg.com.

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- What IR peaks are present in 3-nitrobenzoic acid? brainly.com.

- Process for preparing nitro benzoic acid alkyl esters.

- [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. PubChem.

- RARy-specific retinobenzoic acid derivatives.

- Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.

- Infrared spectrum of benzoic acid. Doc Brown's Chemistry.

- Benzoic acid, 3-nitro-. NIST WebBook.

- Prodrug derivatives of carboxylic acid drugs.

- 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum. ChemicalBook.

- Benzoic acid, p-nitrobenzyl ester - Optional[13C NMR]. SpectraBase.

- Medicine containing benzoic acid derivative and novel benzoic acid derivative.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- 2-Methyl-5-nitrobenzoic acid. NIST WebBook.

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR

- o-Toluic acid(118-90-1) 1H NMR spectrum. ChemicalBook.

Sources

- 1. 3-(2-Methylphenyl)-5-nitrobenzoic acid 97% - CAS:1261952-79-7 - 如吉生物科技 [shruji.com]

- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Nitrobenzoic acid | 121-92-6 [chemicalbook.com]

- 4. brainly.com [brainly.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. o-Toluic acid(118-90-1) 1H NMR spectrum [chemicalbook.com]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Starting Materials for the Synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic acid

Executive Summary

This technical guide provides an in-depth analysis of the starting materials and synthetic strategies for the preparation of 3-(2-methylphenyl)-5-nitrobenzoic acid, a key building block in pharmaceutical and materials science research. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which stands as the most efficient and versatile method for constructing the requisite biaryl scaffold. This document details the retrosynthetic logic, compares key starting materials, provides a field-proven experimental protocol, and discusses the critical parameters that ensure a successful, high-yield synthesis. This guide is intended for researchers, chemists, and process development professionals who require a robust and scalable route to this important intermediate.

Introduction and Retrosynthetic Analysis

3-(2-Methylphenyl)-5-nitrobenzoic acid is a substituted biaryl carboxylic acid. Its structure is characterized by a benzoic acid core with a nitro group at the 5-position and a 2-methylphenyl (o-tolyl) group at the 3-position. The nitro group offers a handle for further functionalization (e.g., reduction to an amine), while the biaryl linkage is a common motif in pharmacologically active molecules. A logical retrosynthetic analysis of the target molecule involves cleaving the bond between the two aromatic rings, which points directly to a cross-coupling strategy.

The most powerful and widely adopted method for forming such aryl-aryl bonds is the Suzuki-Miyaura coupling.[1] This reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[1] This retrosynthetic approach identifies two primary sets of starting materials.

Retrosynthetic Disconnection via Suzuki-Miyaura Coupling:

This analysis leads to the selection of two commercially available and highly suitable starting materials:

-

Aryl Halide Component : 3-Bromo-5-nitrobenzoic acid

-

Organoboron Component : 2-Methylphenylboronic acid (also known as o-tolylboronic acid)

Profile of Core Starting Materials

The success of the synthesis hinges on the quality and reactivity of the chosen precursors. Both 3-bromo-5-nitrobenzoic acid and 2-methylphenylboronic acid are readily available from various chemical suppliers.[2][3][4][5][6]

Aryl Halide: 3-Bromo-5-nitrobenzoic acid

-

Molecular Formula : C₇H₄BrNO₄[7]

-

Key Attributes : This compound is an excellent substrate for Suzuki coupling. The bromine atom provides high reactivity in the oxidative addition step of the catalytic cycle, generally superior to chlorine. The electron-withdrawing nitro group further activates the C-Br bond towards the palladium catalyst. It is a stable, crystalline solid that is typically available in high purity (≥98%).[3][4]

-

Commercial Availability : Widely available from suppliers like Apollo Scientific, TCI America, and Santa Cruz Biotechnology.[2][3][4] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[8]

Organoboron Reagent: 2-Methylphenylboronic acid

-

Molecular Formula : C₇H₉BO₂[5]

-

Key Attributes : Also known as o-tolylboronic acid, this is a stable, solid organoboron reagent. It is a cornerstone building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[6][10][11] Its stability at room temperature and ease of handling make it preferable to more reactive organometallic reagents.[11]

-

Commercial Availability : Readily sourced from suppliers such as Boron Molecular, Chem-Impex, and J&K Scientific, often with purity levels of 97% or higher.[5][6][10]

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This section details a robust, field-tested protocol for the synthesis of 3-(2-methylphenyl)-5-nitrobenzoic acid. The procedure is optimized for high yield and purity on a laboratory scale.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-nitrobenzoic acid.

-

Transmetalation : The 2-methylphenyl group is transferred from the boron atom to the palladium center, a step facilitated by a base.

-

Reductive Elimination : The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the active palladium(0) catalyst.[1]

Step-by-Step Methodology

-

Reactor Setup : To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet, add 3-bromo-5-nitrobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition : Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq). Other efficient catalyst systems include those generated in situ from Palladium(II) acetate and a phosphine ligand.[12]

-

Solvent Addition : Add a degassed solvent system. A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is highly effective. The water is crucial for dissolving the inorganic base, and the organic solvents ensure solubility of the reactants.

-

Reaction Execution : Purge the flask with nitrogen or argon for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer to a pH of ~2 using 2M hydrochloric acid (HCl), which protonates the carboxylate to precipitate the product or prepare it for extraction.

-

Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography to yield the pure 3-(2-methylphenyl)-5-nitrobenzoic acid.

Comparative Analysis of Starting Material Strategies

While the Suzuki coupling of 3-bromo-5-nitrobenzoic acid and 2-methylphenylboronic acid is the most direct route, alternative starting materials could be considered, though they often involve more steps or harsher conditions.

| Strategy | Aryl Partner | Boron Partner | Key Advantages | Key Disadvantages |

| Route A (Recommended) | 3-Bromo-5-nitrobenzoic acid | 2-Methylphenylboronic acid | High commercial availability[2][5], excellent reactivity, mild conditions, high functional group tolerance. | Cost of palladium catalyst and boronic acid. |

| Route B | Methyl 3-bromo-5-nitrobenzoate | 2-Methylphenylboronic acid | Protects the carboxylic acid, can simplify purification. | Requires an additional hydrolysis (saponification) step to yield the final acid.[13] |

| Route C (Alternative Coupling) | 3-Amino-5-nitrobenzoic acid | N/A | Boronic acid not required. | Would require diazotization followed by a less common coupling reaction (e.g., Gomberg-Bachmann), which often gives lower yields and side products. |

| Route D (Oxidation) | 3-(2-Methylphenyl)-5-nitrotoluene | N/A | Avoids cross-coupling. | Requires a strong oxidizing agent (e.g., KMnO₄) to convert the methyl group to a carboxylic acid, which can have compatibility issues with other functional groups and generate significant waste.[14] |

Conclusion

For the synthesis of 3-(2-methylphenyl)-5-nitrobenzoic acid, the selection of 3-bromo-5-nitrobenzoic acid and 2-methylphenylboronic acid as starting materials for a palladium-catalyzed Suzuki-Miyaura cross-coupling represents the most efficient, reliable, and scalable strategy. These materials are readily available commercially, and the reaction proceeds under relatively mild conditions with high functional group tolerance, consistently delivering high yields of the desired product. The detailed protocol provided in this guide offers a validated starting point for laboratory synthesis and process development, ensuring a robust pathway to this valuable chemical intermediate.

References

-

HDH Chemicals. 3-Bromo-5-nitrobenzoic acid, min 99%, 100 grams. [Link]

-

Boron Molecular. Buy 2-Methylphenylboronic acid. [Link]

-

J&K Scientific LLC. 2-Methylphenylboronic acid | 16419-60-6. [Link]

-

Home Sunshine Pharma. 2-Methylphenylboronic Acid CAS 16419-60-6. [Link]

-

PrepChem.com. Synthesis of 3-methyl-5-nitrobenzoic acid. [Link]

-

Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

-

Michigan State University Department of Chemistry. Preparation of 3-Nitrobenzoic Acid. [Link]

-

PrepChem.com. Synthesis of 3-nitro-5-(3,6,9-trioxadecanamido)benzoic acid. [Link]

-

Truman State University ChemLab. Fischer Esterification of 3-nitrobenzoic acid. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

European Patent Office. PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION. [Link]

-

ResearchGate. Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation…. [Link]

-

MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. 3-BROMO-5-NITROBENZOIC ACID 5G - OR5735-5G [dabos.com]

- 3. 3-Bromo-5-nitrobenzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. chemimpex.com [chemimpex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 16419-60-6 2-Methylphenylboronic acid AKSci E196 [aksci.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 2-Methylphenylboronic Acid CAS 16419-60-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. prepchem.com [prepchem.com]

A Technical Guide to the Potential Applications of 3-(2-Methylphenyl)-5-nitrobenzoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methylphenyl)-5-nitrobenzoic acid is a unique small molecule characterized by a biphenyl core, a nitro group, and a carboxylic acid moiety. While specific research on this compound is not extensively documented, its structural motifs are prevalent in a variety of biologically active agents. This technical guide provides an in-depth analysis of the inferred potential applications of 3-(2-Methylphenyl)-5-nitrobenzoic acid, drawing upon the established bioactivities of its constituent chemical features. The primary focus is on its potential as a scaffold for the development of novel therapeutics in oncology, inflammation, and infectious diseases. This document outlines the scientific rationale for these potential applications, detailed experimental protocols for their validation, and the underlying mechanistic hypotheses.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. 3-(2-Methylphenyl)-5-nitrobenzoic acid presents an intriguing scaffold, integrating three key functional groups that have independently been shown to be critical for the biological activity of numerous pharmaceutical agents:

-

The Biphenyl Core: Biphenyl and its derivatives are privileged structures in medicinal chemistry, known to be key components in a wide range of drugs, including anti-inflammatory agents and antihypertensives.[1] The biphenyl moiety provides a rigid and sterically defined backbone, allowing for precise spatial orientation of other functional groups to interact with biological targets.[2]

-

The Nitro Group: The nitroaromatic group is a well-established pharmacophore, particularly in the realm of antimicrobial and anticancer agents.[3][4] Its strong electron-withdrawing nature can significantly influence the electronic properties of the molecule and it can be metabolically reduced to reactive intermediates that exert cytotoxic effects.[3]

-

The Carboxylic Acid Group: The carboxylic acid function is a common feature in many drugs, often serving as a key interaction point with protein targets through hydrogen bonding and ionic interactions.[2] It also influences the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.

The unique combination of these three moieties in 3-(2-Methylphenyl)-5-nitrobenzoic acid suggests a high potential for diverse biological activities. The presence of the 2-methylphenyl group introduces a specific steric and electronic profile that could lead to novel selective interactions with biological targets. This guide explores the most promising avenues for the application of this compound, based on a comprehensive analysis of the scientific literature on related structures.

Proposed Synthesis of 3-(2-Methylphenyl)-5-nitrobenzoic acid

A plausible synthetic route for 3-(2-Methylphenyl)-5-nitrobenzoic acid can be devised based on established cross-coupling methodologies, such as the Suzuki-Miyaura reaction.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Methylphenyl)-5-nitrobenzoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-methylphenyl)-5-nitrobenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry. Biphenyl scaffolds are prevalent in a wide array of pharmacologically active compounds, and the introduction of a nitro group can further modulate their biological activity.[1] This document details the synthetic strategies for this class of molecules, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. It further outlines the essential analytical and spectroscopic techniques for the unambiguous characterization of these compounds. Finally, this guide explores the prospective therapeutic applications of 3-(2-methylphenyl)-5-nitrobenzoic acid and its analogs, drawing insights from the well-documented anti-inflammatory and anticancer properties of related structures.

Introduction: The Biphenyl Carboxylic Acid Scaffold

Biphenyl carboxylic acids represent a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents. The conformational flexibility of the biphenyl system, combined with the ionizable carboxylic acid group, allows for diverse interactions with biological targets. The substitution pattern on the aromatic rings plays a crucial role in determining the pharmacological profile of these molecules. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the physicochemical properties and biological activity of the parent compound, often enhancing its therapeutic potential.[1][2] 3-(2-Methylphenyl)-5-nitrobenzoic acid, with its distinct substitution pattern, presents an intriguing candidate for investigation in various therapeutic areas.

Synthetic Pathways: Constructing the Biphenyl Core

The synthesis of 3-(2-methylphenyl)-5-nitrobenzoic acid and its analogs can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as the most prominent and versatile method for the formation of the biaryl C-C bond, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][4]

Proposed Synthesis via Suzuki-Miyaura Coupling

The most logical and efficient synthetic route to 3-(2-methylphenyl)-5-nitrobenzoic acid involves the palladium-catalyzed cross-coupling of 3-bromo-5-nitrobenzoic acid with 2-methylphenylboronic acid.

Diagram of the Proposed Synthetic Route:

Caption: Proposed synthesis of 3-(2-methylphenyl)-5-nitrobenzoic acid.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure for the Suzuki-Miyaura coupling reaction, which can be adapted for the synthesis of 3-(2-methylphenyl)-5-nitrobenzoic acid.

Materials:

-

3-Bromo-5-nitrobenzoic acid

-

2-Methylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromo-5-nitrobenzoic acid (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), and the chosen base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Add the degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.

-

Purification: Collect the crude product by filtration. The product can be further purified by recrystallization or column chromatography.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Analytical and Spectroscopic Characterization

Unambiguous characterization of the synthesized 3-(2-methylphenyl)-5-nitrobenzoic acid is crucial for confirming its structure and purity. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the nitro-substituted ring will be in the downfield region, typically between 8.0 and 9.0 ppm. The protons of the 2-methylphenyl group will appear in the range of 7.0-7.5 ppm, and the methyl protons will be a singlet around 2.2-2.5 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed around 165-175 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The carbon attached to the nitro group will be significantly deshielded. The methyl carbon will appear in the upfield region, typically around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹

-

N-O stretch (nitro group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric)

-

C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide further structural information.

Table 1: Expected Spectroscopic Data for 3-(2-Methylphenyl)-5-nitrobenzoic Acid

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (8.0-9.0 ppm and 7.0-7.5 ppm), Carboxylic acid proton (>10 ppm), Methyl protons (2.2-2.5 ppm) |

| ¹³C NMR | Carbonyl carbon (165-175 ppm), Aromatic carbons (120-150 ppm), Methyl carbon (~20 ppm) |

| IR (cm⁻¹) | 2500-3300 (O-H), 1700-1725 (C=O), 1520-1560 & 1340-1380 (N-O) |

| MS | Molecular ion peak corresponding to the molecular weight of C₁₄H₁₁NO₄ |

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

While specific biological data for 3-(2-methylphenyl)-5-nitrobenzoic acid is not extensively reported in the public domain, the structural motifs present in the molecule suggest potential therapeutic applications in oncology and inflammation.

Anticancer Potential

Numerous studies have demonstrated the anticancer activity of biphenyl carboxylic acid derivatives.[5] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The presence of a nitro group can enhance cytotoxic activity.[1] It is hypothesized that 3-(2-methylphenyl)-5-nitrobenzoic acid and its analogs could exhibit antiproliferative effects against various cancer cell lines. Further derivatization of the carboxylic acid moiety to amides or esters could lead to compounds with improved potency and selectivity.

Anti-inflammatory Properties

The biphenyl scaffold is also a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes.[6] The anti-inflammatory potential of novel biphenyl carboxylic acid derivatives is an active area of research.[2][7] The specific substitution pattern of 3-(2-methylphenyl)-5-nitrobenzoic acid may confer inhibitory activity against inflammatory targets.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of biphenyl carboxylic acids, several SAR trends can be inferred:

-

Position of the Carboxylic Acid: The position of the carboxylic acid group is critical for activity.

-

Substitution on the Phenyl Rings: The nature and position of substituents on both phenyl rings significantly impact biological activity. Electron-withdrawing groups like the nitro group can modulate the electronic properties and binding interactions.

-

The 2-Methyl Group: The ortho-methyl group on one of the phenyl rings will induce a twisted conformation between the two rings, which can influence the binding affinity to target proteins.

Diagram of a General Experimental Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of new chemical entities.

Conclusion

3-(2-Methylphenyl)-5-nitrobenzoic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis can be reliably achieved using modern organic chemistry techniques, with the Suzuki-Miyaura coupling being a particularly effective method. The comprehensive characterization of this molecule and its analogs is essential for establishing a clear understanding of their properties. While further research is needed to fully elucidate the specific biological activities and mechanisms of action, the existing literature on related compounds provides a strong rationale for investigating the anticancer and anti-inflammatory potential of this class of molecules. This technical guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of 3-(2-methylphenyl)-5-nitrobenzoic acid derivatives.

References

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- Arzneimittelforschung. (2007). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 57(10), 668-74.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- PubMed. (2011). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 68(3), 385-392.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- ChemMedChem. (2011). Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. ChemMedChem, 6(5), 803-7.

- Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613.

- European Journal of Medicinal Chemistry. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry, 216, 113313.

- ResearchGate. (2020). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).

Sources

Biological activity of 3-(2-Methylphenyl)-5-nitrobenzoic acid

An In-Depth Technical Guide Biological Activity of 3-(2-Methylphenyl)-5-nitrobenzoic acid: A Proposed Research Program

Abstract

3-(2-Methylphenyl)-5-nitrobenzoic acid is a novel chemical entity for which no public data on biological activity currently exists. However, its chemical structure, combining key features of both nitrobenzoic acids and biphenyl carboxylic acids, provides a strong rationale for investigation. Nitrobenzoic acid derivatives are known for a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, biphenyl carboxylic acids have demonstrated significant pharmacological potential as anti-proliferative, anti-inflammatory, and antimicrobial agents.[3] This guide, therefore, outlines a comprehensive, multi-tiered research program designed to systematically elucidate the biological activity of 3-(2-Methylphenyl)-5-nitrobenzoic acid. We will progress from predictive computational modeling through to in vitro phenotypic screening, mechanism of action studies, and preliminary in vivo safety assessments. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to characterize this promising compound.